molecular formula C16H26N4O3 B2808852 2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine CAS No. 2415454-48-5

2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Cat. No.: B2808852
CAS No.: 2415454-48-5
M. Wt: 322.409
InChI Key: VNOGQRQKHPXLBC-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine-1-carbonyl intermediate, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the morpholine ring to the oxadiazole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the compound, while reduction could lead to the formation of alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidine-1-carbonyl)-4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
  • 2-(Piperidine-1-carbonyl)-4-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Uniqueness

2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is unique due to the presence of the isopropyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications .

Properties

IUPAC Name

piperidin-1-yl-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-12(2)15-17-14(23-18-15)11-19-8-9-22-13(10-19)16(21)20-6-4-3-5-7-20/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOGQRQKHPXLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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